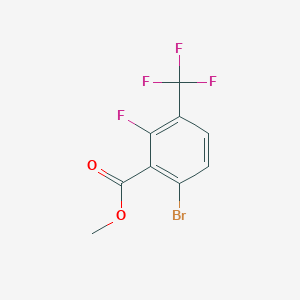

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYHYPFJOZTYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with the following substituents:

- Bromine (Br) at the 6-position

- Fluorine (F) at the 2-position

- Trifluoromethyl group (CF₃) at the 3-position

The presence of these electronegative groups significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The electronegative substituents can enhance binding affinity to proteins and enzymes involved in critical cellular processes. Specifically, it is hypothesized that:

- The bromine and fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions , which may stabilize interactions with target biomolecules.

- The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Research indicates that this compound may possess anticancer activity . Its structural analogs have been investigated for their efficacy in inhibiting cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent activity compared to standard antibiotics.

- Cytotoxicity in Cancer Cell Lines

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate | Chlorine instead of bromine | Antimicrobial, anti-inflammatory |

| This compound | Bromine at 6-position | Antimicrobial, anticancer |

| Methyl 6-bromo-3-fluoro-2-(trifluoromethyl)benzoate | Variation in substituent positions | Potentially different reactivity patterns |

This table illustrates how variations in halogen substitution can influence biological activity, emphasizing the unique properties of this compound.

Scientific Research Applications

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including chemistry, biology, and medicine, while also providing insights into the synthesis methods and case studies that highlight its utility.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Bromination : The initial step often involves the bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid.

- Esterification : The resulting acid is then esterified using methanol or another alcohol to form the methyl ester.

These reactions usually require specific catalysts and controlled conditions to optimize yield and purity.

Industrial Production

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes. Advanced purification techniques such as recrystallization or chromatography are employed to ensure high-purity products suitable for research applications.

Chemistry

This compound serves as a building block in organic synthesis. It is particularly valuable in:

- Pharmaceutical Development : Used in the synthesis of complex molecules that may serve as drug candidates.

- Agrochemicals : Its unique functional groups make it suitable for developing pesticides and herbicides.

Biology

Research indicates that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with initial results showing promise in inhibiting tumor growth.

Medicine

The compound is being explored for its role in drug development, particularly as:

- A Pharmacophore : The trifluoromethyl group is known to enhance bioactivity and metabolic stability in drug candidates .

- Therapeutic Agents : Its interactions with biological targets may lead to novel therapeutic strategies against various diseases.

Antibacterial Activity

A study highlighted the antibacterial effects of this compound against Gram-positive bacteria. The compound demonstrated MIC values ranging from 0.39 to 3.12 mg/L against MRSA strains, indicating its potential as an antimicrobial agent .

Drug Development Insights

In drug discovery contexts, researchers have utilized this compound to design new therapeutic agents targeting specific biochemical pathways. The presence of bromine and trifluoromethyl groups enhances binding affinity to biological targets, thereby modulating physiological responses .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Purity |

|---|---|---|---|---|---|---|

| This compound | 1352718-55-8 | C₉H₅BrF₄O₂ | 309.04 | 6-Br, 2-F, 3-CF₃ | Methyl ester | 97% |

| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | 556112-92-6 | C₉H₆F₄O₂ | 222.13 | 2-F, 5-CF₃ | Methyl ester | >95.0% |

| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | 176694-36-3 | C₉H₆F₄O₂ | 222.13 | 4-F, 3-CF₃ | Methyl ester | >95.0% |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | 1026962-68-4 | C₈H₃BrF₄O₂ | 287.01 | 6-Br, 2-F, 3-CF₃ | Carboxylic acid | N/A |

| Ethyl 6-bromo-2-fluoro-3-formylbenzoate | Not provided | C₁₀H₇BrF₄O₃ | 323.07 | 6-Br, 2-F, 3-CHO | Ethyl ester, formyl | N/A |

Key Observations:

Substituent Positioning: The target compound uniquely combines bromine at position 6 with fluorine and trifluoromethyl groups at positions 2 and 3, respectively. In contrast, Methyl 2-fluoro-5-(trifluoromethyl)benzoate and Methyl 4-fluoro-3-(trifluoromethyl)benzoate lack bromine and differ in substituent arrangement, altering their electronic and steric profiles .

Functional Group Variations :

- The carboxylic acid derivative (6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) lacks the methyl ester, reducing its solubility in organic solvents but increasing hydrogen-bonding capacity .

- Ethyl 6-bromo-2-fluoro-3-formylbenzoate replaces the trifluoromethyl group with a formyl moiety, making it more reactive toward nucleophilic additions (e.g., condensation reactions) .

Molecular Weight and Purity: The target compound’s molecular weight (309.04 g/mol) is significantly higher than non-brominated analogues (222.13 g/mol) due to bromine’s atomic mass. Its 97% purity surpasses the >95% purity of the analogues, suggesting superior suitability for sensitive synthetic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. For example, 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid can be treated with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize side products like hydrolysis intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) is critical to achieve >95% purity, as noted in reagent catalogs .

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : ¹H and ¹⁹F NMR are essential for confirming substitution patterns. For instance:

- The fluorine atom at position 2 will exhibit distinct coupling with adjacent protons (e.g., J₃-F ~ 8–12 Hz).

- The trifluoromethyl group (-CF₃) appears as a quartet (~δ -60 ppm in ¹⁹F NMR) due to coupling with adjacent fluorine.

- The methyl ester (-COOCH₃) resonance at ~δ 3.9–4.1 ppm in ¹H NMR confirms esterification.

Cross-validation with 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals in crowded aromatic regions .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

- Methodological Answer : Slow evaporation of a saturated solution in a low-polarity solvent (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For challenging cases, vapor diffusion with antisolvents (e.g., ether) may improve crystal quality. Structure validation using programs like SHELXL ensures accurate refinement of displacement parameters and detection of twinning or disorder .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The -CF₃ group is both electron-withdrawing and sterically bulky, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the bromine site. Computational DFT studies (e.g., using Gaussian or ORCA) can model transition states to predict regioselectivity. Experimental validation involves comparing reaction outcomes with analogs lacking -CF₃ (e.g., methyl vs. trifluoromethyl derivatives) .

Q. What analytical techniques are most reliable for detecting trace impurities (e.g., dehalogenation byproducts) in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) to separate impurities. Monitor for masses corresponding to debrominated products (e.g., m/z [M-Br+H⁺]).

- GC-MS : Detect volatile byproducts (e.g., methyl esters of hydrolyzed acids) using a DB-5 column.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm halogen retention in the solid state by analyzing Br 3d and F 1s binding energies .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?

- Methodological Answer : Contradictions often arise from thermal motion or disorder. Strategies include:

- Applying anisotropic displacement parameters for all non-H atoms.

- Using SQUEEZE (in PLATON) to model disordered solvent regions.

- Comparing multiple refinement models (e.g., SHELXL vs. OLEX2) and validating against Hirshfeld surface analysis .

Q. What are the challenges in functionalizing the benzene ring via sulfonation or nitration, given the existing substituents?

- Methodological Answer : The electron-withdrawing -CF₃ and -Br groups deactivate the ring, making electrophilic substitution difficult. Directed ortho-metalation (DoM) using LDA or TMP-Li at -78°C can overcome this. For example, sulfonation via sulfonyl chloride intermediates (e.g., 6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) requires careful control of reaction time and temperature to avoid over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.